molecular formula C20H13N3O3S2 B11951483 4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide

4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide

Cat. No.: B11951483
M. Wt: 407.5 g/mol
InChI Key: FIFSWXQWAAINEY-SDNWHVSQSA-N
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Description

4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide is a complex organic compound with the molecular formula C20H13N3O3S2 and a molecular weight of 407.473 g/mol . This compound is notable for its unique structure, which includes a benzothiazole moiety, a cyano group, and a furyl group, all connected to a benzenesulfonamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the cyano group, and the coupling of the furyl and benzenesulfonamide moieties. One common synthetic route involves the Knoevenagel condensation reaction, where the benzothiazole aldehyde reacts with a cyanoacetic acid derivative in the presence of a base to form the cyanoethenyl intermediate. This intermediate is then coupled with the furyl and benzenesulfonamide groups under specific reaction conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also interact with DNA or RNA, leading to the disruption of cellular processes. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .

Comparison with Similar Compounds

4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H13N3O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-[5-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H13N3O3S2/c21-12-14(20-23-17-3-1-2-4-19(17)27-20)11-15-7-10-18(26-15)13-5-8-16(9-6-13)28(22,24)25/h1-11H,(H2,22,24,25)/b14-11+

InChI Key

FIFSWXQWAAINEY-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C#N

Origin of Product

United States

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